CDK4 Inhibition: Aza-Quinazoline Derivative Shows Potent Target Engagement
A derivative of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine, designated Compound 43 in patent US20240034731A1, was evaluated for its ability to inhibit Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1. The compound demonstrated potent inhibition, achieving an IC50 of 200 nM [1]. This quantitative evidence supports the compound's utility as a key fragment in the design of novel anticancer agents.
| Evidence Dimension | Inhibitory activity against CDK4/Cyclin D1 |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Not directly compared to another specific fragment in this assay, but the IC50 value establishes a baseline for the derivative's potency. |
| Quantified Difference | N/A (Potency baseline established) |
| Conditions | In vitro enzymatic assay using a Chelation-Enhanced Fluorescence format. |
Why This Matters
The 200 nM IC50 value is a quantifiable metric of the compound's efficacy when incorporated into a larger inhibitor, providing a clear benchmark for medicinal chemists pursuing CDK4 inhibition as a therapeutic strategy.
- [1] Iambic Therapeutics. (2024). US Patent Application US20240034731A1: Aza-quinazoline compounds and methods of use. View Source
